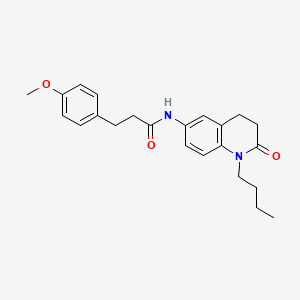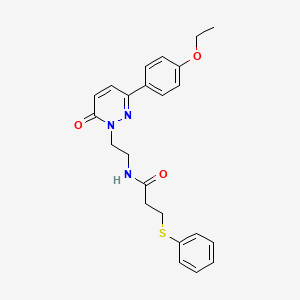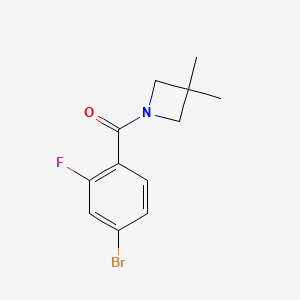![molecular formula C23H23FN6O4 B2858464 6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one CAS No. 1251702-65-4](/img/structure/B2858464.png)
6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The molecule also has a fluorine atom attached to the 6th position of the quinazolinone ring, a piperidine ring attached to the 3rd position, and a methylphenylsulfonyl group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, the fluorine atom, the piperidine ring, and the methylphenylsulfonyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the fluorine atom might make the compound more electrophilic, while the piperidine ring might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, while the piperidine ring might influence its basicity .科学的研究の応用
Suzuki–Miyaura Coupling
The compound is potentially applicable in the Suzuki–Miyaura coupling reaction, a pivotal method in organic chemistry for forming carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules .
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally related to the compound , exhibit a wide range of biological activities. They are crucial in the development of new therapeutic agents with antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Dihydrofolate Reductase Inhibition
Compounds similar to “6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one” have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapies due to its role in DNA synthesis .
P2X7 Receptor Antagonism
The compound has been identified as a potent antagonist of the P2X7 receptor, which is involved in inflammation and pain. This makes it a candidate for the development of new anti-inflammatory drugs .
Protodeboronation of Boronic Esters
In synthetic chemistry, the compound could be used in the protodeboronation of boronic esters, a process that is essential for the modification of molecules in drug synthesis and material science .
Antibacterial Activity
Derivatives of the compound have shown antibacterial activity, particularly against Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antibacterial agents .
Catalysis and Synthesis
The compound may serve as a catalyst or intermediate in various organic synthesis reactions, including the formation of complex heterocyclic structures, which are often found in pharmaceuticals .
将来の方向性
特性
IUPAC Name |
5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O4/c1-12-5-7-15(24)10-16(12)26-22(31)20-21(25)30(29-28-20)11-17-13(2)34-23(27-17)14-6-8-18(32-3)19(9-14)33-4/h5-10H,11,25H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCFLTDBKARCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)


![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2858389.png)

![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)
![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)

